7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Overview
Description
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a chemical compound with the empirical formula C9H9FN2O3S. It is known for its role as a pyruvate kinase activator, which is significant in various biological and chemical processes .
Mechanism of Action
Target of Action
A related compound has been found to inhibit the enzyme pycr1 , which is involved in proline biosynthesis and is upregulated in several types of cancer .
Mode of Action
It is suggested that similar compounds can block both the p5c substrate pocket and the nad(p)h binding site of the enzyme pycr1 .
Biochemical Pathways
Given the potential inhibition of pycr1, it can be inferred that the proline biosynthesis pathway might be affected .
Result of Action
Similar compounds have shown inhibition of pycr1 in kinetic assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves the reaction of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline with sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives .
Scientific Research Applications
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a pyruvate kinase activator, influencing metabolic pathways.
Medicine: Potential therapeutic applications due to its role in metabolic regulation.
Industry: Used in the production of various chemical intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides: These compounds share a similar scaffold and also act as pyruvate kinase activators.
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride: This compound is structurally similar but has different functional groups, leading to varied chemical properties and applications.
Properties
IUPAC Name |
7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3S/c10-6-4-7-5(1-2-9(13)12-7)3-8(6)16(11,14)15/h3-4H,1-2H2,(H,12,13)(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCUMUUJNZIRGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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